molecular formula C15H22N2O2S B2934336 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide CAS No. 1005090-06-1

4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2934336
CAS No.: 1005090-06-1
M. Wt: 294.41
InChI Key: ZGICLUUQRQJGQH-UHFFFAOYSA-N
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Description

4-Amino-N-(1-{bicyclo[221]heptan-2-yl}ethyl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes a bicyclic ring system and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is to start with norbornene derivatives and introduce the sulfonamide group through a series of reactions involving intermediates such as chlorosulfonic acid and ammonia.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 4-nitro-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide.

  • Reduction: 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide (reduced form).

  • Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, and research could explore its effects on various biological systems. It could be used in the development of new drugs or as a tool in biochemical studies.

Medicine: Due to its structural complexity, it might be investigated for medicinal properties. Its sulfonamide group, in particular, could be of interest in the design of new pharmaceuticals.

Industry: In the chemical industry, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide

  • 4-{[(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)amino]methyl}-2,6-dimethylphenol

  • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-

Uniqueness: 4-Amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide is unique due to its combination of a bicyclic ring system and a sulfonamide group, which provides distinct chemical properties compared to other compounds with similar structures.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research could uncover new uses and deepen our understanding of its properties and mechanisms.

Properties

IUPAC Name

4-amino-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-10(15-9-11-2-3-12(15)8-11)17-20(18,19)14-6-4-13(16)5-7-14/h4-7,10-12,15,17H,2-3,8-9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGICLUUQRQJGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201103718
Record name 4-amino-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1005090-06-1
Record name 4-amino-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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